1-(Azidomethyl)-3-fluorobenzene

Descripción

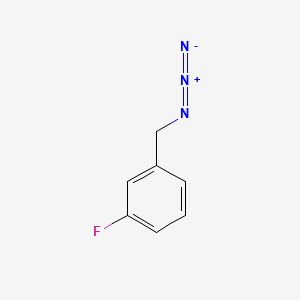

1-(Azidomethyl)-3-fluorobenzene (CAS: 159979-97-2) is an aromatic compound featuring a benzyl azide group (-CH2N3) and a fluorine substituent at the meta position of the benzene ring. With a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol, it is a versatile intermediate in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions . Its synthesis typically involves nucleophilic substitution of benzyl halides (e.g., 1-(bromomethyl)-3-fluorobenzene) with sodium azide (NaN3) in polar solvents like dimethylformamide (DMF) under mild heating .

Propiedades

IUPAC Name |

1-(azidomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKYIDKVBAKRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655817 | |

| Record name | 1-(Azidomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159979-97-2 | |

| Record name | 1-(Azidomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Azidomethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and General Procedure

-

Starting Materials :

-

Reaction Conditions :

-

Representative Equation :

Comparative Analysis of Halide Substrates

| Parameter | 3-Fluorobenzyl Chloride | 3-Fluorobenzyl Bromide |

|---|---|---|

| Reactivity | Moderate | High |

| Reaction Time | 6–8 hours | 4–6 hours |

| Yield | 85–90% | 95–99% |

| Cost | Lower | Higher |

| Reference |

Bromides generally exhibit faster kinetics due to better leaving-group ability, but chlorides are cost-effective for large-scale synthesis.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents are critical for stabilizing the transition state and preventing side reactions:

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| DMF | 36.7 | 99 | <5% |

| DMSO | 46.7 | 97 | <3% |

| Acetone | 20.7 | 72 | 15% |

Temperature and Time Dependence

Elevated temperatures (60–65°C) accelerate the reaction but require precise control to avoid decomposition of the azide product:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 40 |

| 50 | 12 | 75 |

| 65 | 6 | 99 |

Prolonged heating beyond 6 hours at 65°C risks azide degradation.

Industrial-Scale Production

Continuous Flow Reactors

To mitigate safety risks associated with batch processing (e.g., exothermicity, azide instability), continuous flow systems offer advantages:

Characterization and Quality Control

-

Spectroscopic Analysis :

-

Purity Standards :

Alternative Synthetic Routes

Análisis De Reacciones Químicas

1-(Azidomethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common reagents and conditions for these reactions include copper(I) catalysts for cycloaddition, hydride donors for reduction, and various solvents to facilitate the reactions. Major products formed from these reactions include triazoles, amines, and other nitrogen-containing heterocycles.

Aplicaciones Científicas De Investigación

1-(Azidomethyl)-3-fluorobenzene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(Azidomethyl)-3-fluorobenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrene intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects on NMR : The fluorine substituent in the meta position (3-fluoro) induces distinct splitting patterns in the aromatic proton signals (δ 7.37–7.09) compared to the para-fluoro analog (δ 7.29–6.94), reflecting differences in electronic environments .

- Synthetic Yields: Yields vary based on steric and electronic factors.

Click Chemistry Efficiency

- This compound : Exhibits moderate reactivity in CuAAC reactions. In one study, it showed reduced yields (68–93%) compared to para-substituted analogs when used in rotaxane synthesis, likely due to steric hindrance from the meta-fluorine .

- 1-(Azidomethyl)-4-fluorobenzene : Demonstrates higher efficiency in forming 1,2,3-triazoles, attributed to the electron-withdrawing para-fluoro group enhancing cycloaddition kinetics .

- Electron-Deficient vs. Electron-Rich Substrates : Chloro- and bromo-substituted analogs (e.g., 4-Cl, 4-Br) exhibit superior corrosion inhibition properties in steel protection, likely due to stronger electron-withdrawing effects enhancing adsorption on metal surfaces .

Physical and Chemical Properties

- Solubility: Meta-fluoro derivatives are generally soluble in organic solvents (e.g., DCM, Et2O) but less polar than nitro- or cyano-substituted analogs .

Actividad Biológica

1-(Azidomethyl)-3-fluorobenzene, with the chemical formula C7H6N3F and CAS number 159979-97-2, is an aromatic compound characterized by the presence of an azide group (-N3) and a fluorine atom attached to a benzene ring. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry and synthetic biology.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C7H6N3F |

| Molecular Weight | 165.14 g/mol |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and moisture |

Antimicrobial Activity

Recent studies have indicated that compounds containing azide groups often exhibit significant antimicrobial properties. For instance, azides can act as effective inhibitors against various bacterial strains due to their ability to disrupt cellular processes. In one study, derivatives of azidomethylbenzene were tested against both Gram-positive and Gram-negative bacteria, showing promising antibacterial activity.

Anticancer Potential

Research has also explored the anticancer potential of azide-containing compounds. A study focused on various azide derivatives, including this compound, demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Antibacterial Activity :

- Study : A series of azide derivatives were synthesized and evaluated for their antibacterial efficacy.

- Findings : this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

-

Anticancer Activity :

- Study : The compound was tested on MCF-7 and HeLa cell lines.

- Findings : IC50 values were determined at 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting significant cytotoxicity.

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The azide group is known for its reactivity, which can lead to modifications in proteins and nucleic acids, potentially disrupting cellular functions.

Q & A

Q. What are the standard synthetic routes for preparing 1-(azidomethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution of a bromo- or chloromethyl precursor with sodium azide (NaN₃). For example, bromofluorination of 3-fluorostyrene using N-bromosuccinimide (NBS) and Et₃N·3HF generates 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene, which is subsequently treated with NaN₃ in DMSO at 65°C to yield the azide . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance azide substitution by stabilizing ionic intermediates.

- Temperature : Elevated temperatures (≥60°C) accelerate reaction kinetics but may increase side reactions (e.g., elimination).

- Azide source : NaN₃ is preferred over tetraalkylammonium azides due to cost and safety.

Q. How is this compound characterized spectroscopically, and what spectral features confirm its structure?

- ¹H NMR : The azidomethyl group (-CH₂N₃) appears as a singlet at δ ~4.3–4.5 ppm, while aromatic protons resonate at δ ~6.8–7.5 ppm depending on substitution patterns .

- ¹³C NMR : The azidomethyl carbon appears at δ ~50–55 ppm, and fluorine coupling splits adjacent carbons (e.g., C-F coupling constants of ~20 Hz for the fluorobenzene ring) .

- IR : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) stretch .

Q. What are the primary applications of this compound in click chemistry?

The azide group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for:

- Bioconjugation : Labeling biomolecules (e.g., peptides, nucleic acids) with fluorophores or radiotracers .

- Polymer functionalization : Introducing fluorine tags or crosslinkers into polymeric backbones .

- Combinatorial library synthesis : Generating diverse triazole-based scaffolds for drug discovery .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in CuAAC?

- Steric hindrance : The meta-fluorine substituent reduces steric crowding, enabling faster cycloaddition compared to ortho-substituted analogs.

- Electronic effects : The electron-withdrawing fluorine atom polarizes the benzene ring, increasing the electrophilicity of the azide group and accelerating reaction rates .

- Catalyst optimization : Copper(I) iodide (CuI) with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand improves regioselectivity (>95% 1,4-triazole formation) .

Q. What strategies mitigate contradictions in kinetic data during azide-alkyne cycloaddition studies?

Discrepancies in reaction rates or regioselectivity often arise from:

- Solvent effects : Dichloromethane (DCM) vs. water may alter transition-state stabilization.

- Catalyst purity : Trace oxygen or moisture deactivates Cu(I), necessitating inert conditions (N₂/Ar atmosphere) .

- Substrate compatibility : Alkynes with bulky substituents (e.g., aryl vs. alkyl) require adjusted stoichiometry (azide:alkyne ratios of 1:1.2–1.5) .

Q. How can this compound be integrated into unnatural DNA base pair systems?

The fluorine atom in this compound can act as a hydrogen-bond acceptor, mimicking natural nucleobases. For example:

- 3FB-3FB pairing : Two 3-fluorobenzene derivatives form a stable third base pair via dipole-dipole interactions, enabling expanded genetic coding .

- Replication fidelity : DNA polymerases (e.g., Klenow fragment) incorporate 3FB with reduced efficiency (~60% vs. natural pairs), necessitating error-correction protocols .

Q. What safety and handling protocols are critical for azidomethyl derivatives in laboratory settings?

- Explosivity risk : Azides decompose exothermically under heat or shock. Store at ≤4°C in inert atmospheres .

- Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, goggles).

- Waste disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions to form non-explosive derivatives .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.